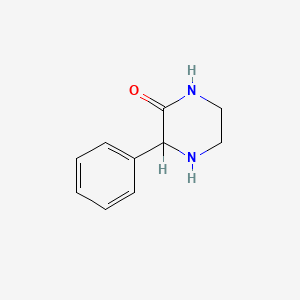

3-苯基哌嗪-2-酮

概述

描述

3-Phenylpiperazin-2-one is a chemical compound that features a phenyl group bound to a piperazine ring . It is used as a reference material for forensic laboratories .

Synthesis Analysis

The synthesis of 3-Phenylpiperazin-2-one involves the reaction of phenylpiperazine and nitric acid, yielding a new organic-inorganic hybrid material . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 3-Phenylpiperazin-2-one is C10H12N2O . The InChI code is 1S/C10H12N2O/c13-10-9 (11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2, (H,12,13) and the InChI key is WKFFHKBGGZHQAX-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions of 3-Phenylpiperazin-2-one involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

3-Phenylpiperazin-2-one has a molecular weight of 176.22 g/mol . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .科学研究应用

多巴胺受体研究

Enguehard-Gueiffier 等人 (2006) 探讨了苯基哌嗪衍生物在各种多巴胺受体亚型上的亲和力和选择性。特别是,他们发现一种衍生物在有丝分裂实验和 GTPγS 结合试验中表现出显着的激动剂功效,在大鼠中产生特定的生理效应,表明其在神经学研究中的潜力 (Enguehard-Gueiffier et al., 2006).

心血管系统研究

赵等人 (2015) 研究了 N-苯基哌嗪衍生物与 α1A-肾上腺素能受体的结合机制,该受体在临床上用于治疗与心血管系统相关的疾病。该研究利用分子对接和高效亲和层析,深入了解了对心血管药物开发至关重要的药物-受体相互作用 (Zhao et al., 2015).

肥胖和体重管理研究

Dudek 等人 (2016) 探讨了吡咯烷-2-酮衍生物(包括苯基哌嗪化合物)对大鼠肥胖的影响。他们发现某些化合物可减少体重和腹膜脂肪组织,突出了它们在肥胖症治疗研究中的潜力 (Dudek et al., 2016).

抗精神病药物开发

Tomić 等人 (2007) 合成了一系列新的芳基哌嗪,并评估了它们作为非典型抗精神病药的潜力。他们发现了对 D(2)、5-HT(1A)、5-HT(2A) 和 α(1)-肾上腺素能受体具有良好结合亲和力的化合物,表明它们在抗精神病药物研究中的潜在用途 (Tomić et al., 2007).

癌症研究

郭等人 (2015) 设计并合成了苯基哌嗪衍生物,并评估了它们对癌细胞系的抗增殖特性。这些化合物表现出优异的活性,特别是对多药耐药细胞系,并通过分子对接研究探讨了它们的作用机制 (Guo et al., 2015).

安全和危害

3-Phenylpiperazin-2-one is classified as having acute toxicity (Category 4, Oral), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions for 3-Phenylpiperazin-2-one could involve expanding the 3-dimensional chemical space for improving molecular recognition toward a spectrum of biological targets . This encourages the development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring .

作用机制

Target of Action

3-Phenylpiperazin-2-one, also known as Dropropizine, is primarily targeted towards the cough reflex . It acts as a peripherally acting cough suppressant . The compound has been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells .

Mode of Action

The compound interacts with its targets by suppressing the cough reflex . It acts as a peripheral antitussive, with no action in the central nervous system . This means it works outside of the brain and spinal cord to suppress the cough reflex .

Biochemical Pathways

The compound affects the biochemical pathways related to cough suppression and potentially anti-cancer activities . It has been reported to induce apoptosis in human cervical cancer cells through oxidative stress mediated intrinsic mitochondrial pathway . This involves the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential .

Result of Action

The molecular and cellular effects of 3-Phenylpiperazin-2-one’s action include the suppression of the cough reflex and the induction of apoptosis in cancer cells . The compound has been reported to cause morphological changes, colonies suppression, and inhibition of migration in HeLa cells . It also induces phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest, indicating ongoing apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Phenylpiperazin-2-one. For instance, the compound’s anti-cancer activity has been observed in the specific environment of human cervical cancer cells . .

属性

IUPAC Name |

3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290689 | |

| Record name | 3-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-28-5 | |

| Record name | 5368-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

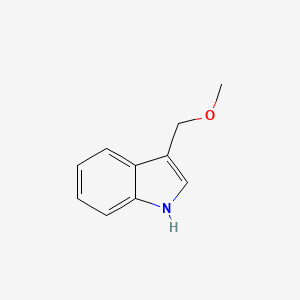

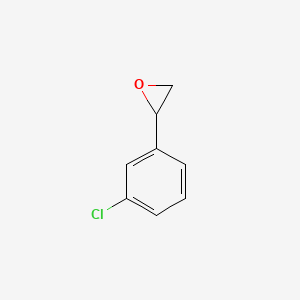

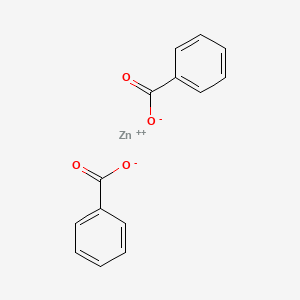

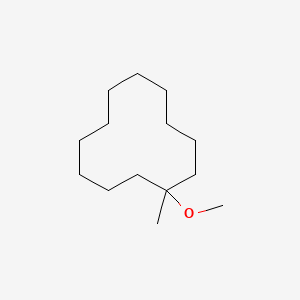

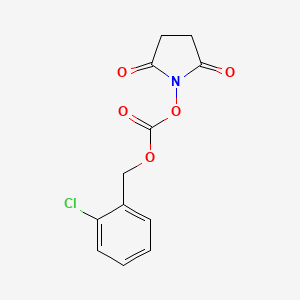

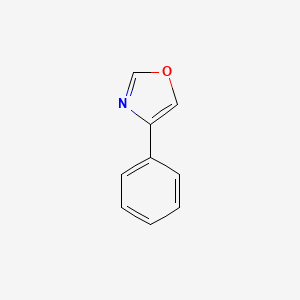

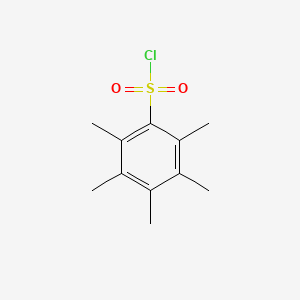

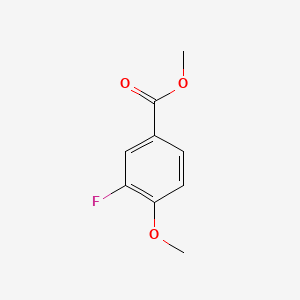

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)